双嘧磺隆钠

描述

科学研究应用

Herbicidal Efficacy in Rice Cultivation

Bispyribac-sodium is widely recognized for its effectiveness in controlling a broad spectrum of weeds in rice fields. Research indicates that the application of bispyribac-sodium significantly reduces weed density and biomass, thereby enhancing rice yield.

- Application Rates: Studies show that applying bispyribac-sodium at rates of 20-30 g active ingredient per hectare effectively controls weed populations while promoting rice growth .

- Timing of Application: Post-emergence application is crucial; optimal results are achieved when applied during the early growth stages of both rice and target weeds .

| Application Rate (g/ha) | Weed Control Efficiency (%) | Rice Yield (kg/ha) |

|---|---|---|

| 20 | 85 | 4000 |

| 25 | 90 | 4200 |

| 30 | 95 | 4500 |

Environmental Impact and Soil Microbial Effects

Research has examined the non-target effects of bispyribac-sodium on soil microbial communities. A study found that the application of bispyribac-sodium altered microbial biomass carbon and enzyme activities in treated soils, indicating potential impacts on soil health .

- Microbial Diversity: The application resulted in a significant decline in the diversity and activity of soil microbial populations, particularly at higher doses .

- Functional Changes: Principal component analysis revealed shifts in functional microbial diversity, suggesting that while bispyribac-sodium effectively controls weeds, it may also disrupt soil microbial ecosystems .

Biodegradation and Residual Effects

The degradation of bispyribac-sodium in soil is an important consideration for environmental safety and crop rotation practices. Studies indicate that bispyribac-sodium has a half-life ranging from 18 to 133 days depending on soil conditions .

- Biodegradation Pathways: Research identifies several metabolites resulting from the degradation process, including MeBA and DesMe-2023, which are less toxic than the parent compound .

- Impact on Subsequent Crops: Residual effects on succeeding crops have been studied, showing that recommended application rates do not adversely affect subsequent crops like black gram planted after rice harvest .

Case Studies on Human Poisoning

While bispyribac-sodium is effective as a herbicide, there are rare instances of human poisoning cases reported. One notable case involved a 65-year-old male who ingested bispyribac-sodium, leading to significant lactic acidosis but ultimately resulting in recovery after symptomatic treatment .

- Clinical Presentation: Symptoms included abdominal pain and elevated lactate levels, which normalized with appropriate medical care.

- Safety Profile: Overall, acute human poisoning with bispyribac-sodium is considered rare and typically non-fatal, highlighting its relative safety when handled properly .

作用机制

双嘧培草钠通过抑制乙酰乳酸合酶 (ALS) 发挥作用,该酶对于植物中支链氨基酸的生物合成至关重要 . 这种抑制会破坏杂草的生长和发育,最终导致其死亡。 分子靶标包括 ALS 酶,所涉及的途径主要与氨基酸生物合成有关 .

生化分析

Biochemical Properties

Bispyribac-sodium is a systemic herbicide, meaning it moves throughout the plant tissue . It inhibits the enzyme acetolactate synthase (ALS), which is necessary for growth . This herbicide also inhibits the synthesis of branch chain amino acids such as valine, leucine, and isoleucine .

Cellular Effects

Bispyribac-sodium disrupts cell division by inhibiting the enzyme acetolactate synthase (ALS), which is necessary for the growth of plants . The herbicide’s impact on cell signaling pathways, gene expression, and cellular metabolism is primarily through this inhibition.

Molecular Mechanism

The molecular mechanism of action of Bispyribac-sodium is through the inhibition of the enzyme acetolactate synthase (ALS) . This inhibition disrupts the synthesis of certain amino acids, thereby affecting the growth of the plant .

Temporal Effects in Laboratory Settings

Bispyribac-sodium is broken down by microbes and has a half-life of 62 days in aerobic environments and 88 to 109 days in anaerobic environments . It is moderately persistent and somewhat mobile in sediment, so leaching into groundwater is likely .

Dosage Effects in Animal Models

Metabolic Pathways

Bispyribac-sodium inhibits the enzyme acetolactate synthase (ALS), which is the first enzyme in the biosynthetic pathway for the amino acids valine, leucine, and isoleucine .

Transport and Distribution

Bispyribac-sodium is highly soluble in water , indicating that it can be easily transported and distributed within cells and tissues. Specific transporters or binding proteins that it interacts with are not mentioned in the available literature.

Subcellular Localization

The specific subcellular localization of Bispyribac-sodium is not mentioned in the available literature. As a systemic herbicide, it is known to move throughout the plant tissue .

准备方法

双嘧培草钠的合成涉及在碱和溶剂存在下,将 2,6-二羟基苯甲酸与 2-(烷基磺酰基)-4,6-二烷氧基嘧啶缩合 . 该反应通常在 20 至 80°C 的温度范围内进行 . 工业生产方法遵循类似的合成路线,但针对大规模生产进行了优化,以确保一致性和效率。

化学反应分析

双嘧培草钠会发生各种化学反应,包括:

氧化: 在特定条件下可以被氧化,尽管详细的途径尚未得到充分记录。

还原: 还原反应对于该化合物来说并不常见。

这些反应中常用的试剂包括碱和溶剂,它们促进缩合过程 . 这些反应形成的主要产物通常是原始化合物的衍生物,保持着双嘧培草钠的核心结构。

相似化合物的比较

双嘧培草钠在除草剂中是独一无二的,因为它特异性地抑制 ALS 以及在水生环境中的有效性 . 类似的化合物包括:

- 甲磺隆

- 氯嘧磺隆

- 苯磺隆

这些化合物也靶向 ALS,但它们在化学结构和特定应用方面有所不同。

生物活性

Bispyribac-sodium is a systemic, selective herbicide primarily used in rice cultivation for controlling various grass and broadleaf weeds. Its mechanism of action involves the inhibition of acetolactate synthase (ALS), an enzyme critical for branched-chain amino acid biosynthesis in plants. This article provides a comprehensive overview of the biological activity of bispyribac-sodium, supported by case studies, experimental findings, and data tables.

Bispyribac-sodium acts as an ALS inhibitor, disrupting the synthesis of essential amino acids, leading to plant death. The herbicide is particularly effective against certain weed species while exhibiting high tolerance in rice, which is attributed to metabolic detoxification processes and differences in herbicide uptake between the crops and target weeds .

Table 1: Comparison of ALS Activity in Resistant and Susceptible Biotypes

| Biotype | ALS Activity (mg acetoin/g leaf fresh weight) | Herbicide Concentration (nM) | Resistance Ratio |

|---|---|---|---|

| Resistant (R) | 19.9 ± 2.9 | 500 | 3.8 |

| Susceptible (S) | 5.2 ± 2.8 | 100 | - |

| R/S Ratio | - | - | 3.8 |

The data indicates that ALS activity is significantly higher in resistant biotypes when treated with bispyribac-sodium, suggesting a mechanism of resistance through enhanced enzyme activity .

Non-target Effects on Soil Microbial Communities

Research has shown that the application of bispyribac-sodium can alter soil microbial populations and enzyme activities. A study evaluated the effects of recommended and double doses of bispyribac-sodium on microbial biomass carbon (MBC) and soil enzymes over a 30-day period.

Table 2: Soil Microbial Community Changes Post-Bispyribac-Sodium Application

| Treatment | MBC (mg/g) | Dehydrogenase Activity (μg TPF/g soil) | Alkaline Phosphatase Activity (μg PNP/g soil) |

|---|---|---|---|

| Control | 250 ± 15 | 10.5 ± 1.2 | 12.3 ± 0.8 |

| Recommended Dose | 180 ± 10 | 7.8 ± 0.9 | 9.5 ± 0.6 |

| Double Dose | 150 ± 12 | 5.6 ± 0.7 | 7.2 ± 0.5 |

The results indicate a significant decline in both MBC and enzyme activities with increasing doses of bispyribac-sodium, highlighting its potential negative impact on soil health .

Acute Human Self-Poisoning Incidents

Bispyribac-sodium has been implicated in cases of human poisoning, although such incidents are rare compared to other herbicides. One notable case involved a 65-year-old male who ingested bispyribac sodium, presenting with lactic acidosis but ultimately recovering after symptomatic treatment .

Summary of Case Findings

- Patient Profile : Male, age 65

- Symptoms : Abdominal pain, elevated lactate levels

- Treatment : Symptomatic care; lactate levels normalized within hours

- Outcome : Full recovery after observation

This case illustrates that while bispyribac-sodium can lead to serious symptoms, most exposures are asymptomatic or result in mild clinical presentations .

属性

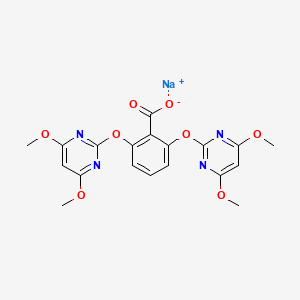

CAS 编号 |

125401-92-5 |

|---|---|

分子式 |

C19H18N4NaO8 |

分子量 |

453.4 g/mol |

IUPAC 名称 |

sodium;2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate |

InChI |

InChI=1S/C19H18N4O8.Na/c1-26-12-8-13(27-2)21-18(20-12)30-10-6-5-7-11(16(10)17(24)25)31-19-22-14(28-3)9-15(23-19)29-4;/h5-9H,1-4H3,(H,24,25); |

InChI 键 |

OLXPCSUEHPHOLS-UHFFFAOYSA-N |

SMILES |

COC1=CC(=NC(=N1)OC2=C(C(=CC=C2)OC3=NC(=CC(=N3)OC)OC)C(=O)[O-])OC.[Na+] |

手性 SMILES |

COC1=CC(=NC(=N1)OC2=C(C(=CC=C2)OC3=NC(=CC(=N3)OC)OC)C(=O)[O-])OC.[Na+] |

规范 SMILES |

COC1=CC(=NC(=N1)OC2=C(C(=CC=C2)OC3=NC(=CC(=N3)OC)OC)C(=O)O)OC.[Na] |

外观 |

Solid powder |

Key on ui other cas no. |

125401-92-5 |

Pictograms |

Irritant; Health Hazard; Environmental Hazard |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

2,6-bis(4,6-dimethoxypyrimidin-2-yloxy)benzoic acid bispyribac bispyribac-sodium KIH-2023 Nominee |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。